tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate
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Overview
Description
tert-Butyl N-(3-methanesulfonylcyclohexyl)carbamate is a chemical compound with the molecular formula C12H23NO4S and a molecular weight of 277.38 g/mol . This compound is characterized by the presence of a tert-butyl carbamate group and a methanesulfonyl group attached to a cyclohexyl ring. It is primarily used in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl hypochlorite as an oxidizing agent to convert sulfinamides to sulfonimidoyl chlorides, which can then be reacted with cyclohexyl derivatives to form the desired product . The reaction conditions often require low temperatures to maintain the stability of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(3-methanesulfonylcyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl group.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: tert-Butyl hypochlorite is commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfinyl derivatives, and various substituted carbamates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl N-(3-methanesulfonylcyclohexyl)carbamate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties and as an intermediate in the synthesis of drug candidates.
Polymer Chemistry: It serves as a precursor for the synthesis of polymers with specific functional properties.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-methanesulfonylcyclohexyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality . This property is particularly useful in peptide synthesis and other applications where selective deprotection is required.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(3-methanesulfonylphenyl)carbamate
- tert-Butyl N-(3-methanesulfonylbenzyl)carbamate
- tert-Butyl N-(3-methanesulfonylpropyl)carbamate
Uniqueness
tert-Butyl N-(3-methanesulfonylcyclohexyl)carbamate is unique due to its cyclohexyl ring, which imparts specific steric and electronic properties that can influence its reactivity and stability. This makes it a valuable compound in the synthesis of complex molecules where such properties are desired .
Properties
IUPAC Name |
tert-butyl N-(3-methylsulfonylcyclohexyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4S/c1-12(2,3)17-11(14)13-9-6-5-7-10(8-9)18(4,15)16/h9-10H,5-8H2,1-4H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOBEQZMUMMOGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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